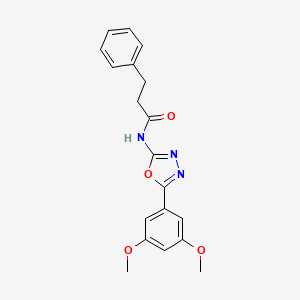

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activities

A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated for their anticancer activity against multiple cancer cell lines. These compounds have shown moderate to excellent anticancer activities, with some derivatives exhibiting higher activity than reference drugs. The structural modification and optimization of these compounds aim to enhance their anticancer efficacy and selectivity (Ravinaik et al., 2021).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases of 1,3,4-oxadiazole and their antimicrobial and anti-proliferative activities have been investigated. These compounds displayed broad-spectrum antibacterial activities and potent activity against certain Gram-positive bacteria. Additionally, some derivatives demonstrated significant anti-proliferative activity against various cancer cell lines, including prostate cancer and human colorectal cancer (Al-Wahaibi et al., 2021).

Antioxidant and Antibacterial Studies

4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives have been synthesized and characterized, with their biological activities assessed. Compounds showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in developing new therapeutic agents with antioxidant and antibacterial properties (Karanth et al., 2019).

Drug Delivery System

Polyamide-montmorillonite nanocomposites incorporating 1,3,4-oxa(thia)diazoles were studied as a drug delivery system. These materials showed a slow release of active compounds in buffered aqueous solutions at various pH levels, indicating their potential use in controlled drug delivery applications. Furthermore, the in vitro antimicrobial activity of these systems against different bacterial and fungal strains was explored, showing good or moderate antimicrobial activities (Salahuddin et al., 2014).

Photoinduced Molecular Rearrangements

Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has led to the discovery of new synthetic methodologies for producing 1,2,4-thiadiazoles. These studies contribute to the understanding of photo-induced redox reactions and the formation of N-substituted benzamidines, providing valuable insights for the synthesis of novel compounds with potential biological applications (Vivona et al., 1997).

Future Directions

While specific future directions for “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide” are not mentioned in the sources I found, research into related compounds suggests potential avenues for exploration. For instance, a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor was developed . This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .

properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-15-10-14(11-16(12-15)25-2)18-21-22-19(26-18)20-17(23)9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACPLQOGQFUWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)